REACTION_SMILES
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[CH3:35][C:36](=[O:37])[CH3:38].[OH2:39].[c:18]1([CH3:19])[cH:20][cH:21][c:22]([S:23]([O-:24])(=[O:25])=[O:26])[cH:27][cH:28]1.[nH+:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[o:1]1[cH:2][n:3][cH:4][c:5]1-[c:6]1[cH:7][cH:8][c:9]([C:12]2([CH3:17])[O:13][CH2:16][CH2:15][O:14]2)[cH:10][cH:11]1>>[o:1]1[cH:2][n:3][cH:4][c:5]1-[c:6]1[cH:7][cH:8][c:9]([C:12](=[O:13])[CH3:17])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(c2ccc(-c3cnco3)cc2)OCCO1
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc(-c2cnco2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |